5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of oxindoles This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the 3rd position, and a 2-oxopropyl group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4,6-dibromoisatin with acetone in the presence of a catalyst such as L-leucinol . The reaction proceeds through a cross-aldol condensation mechanism, forming the desired product with high yield. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
Catalyst: L-leucinol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically subjected to chromatographic separation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, Acetic acid (CH₃COOH)
Reduction: NaBH₄, LiAlH₄, Ethanol (EtOH)
Substitution: Ammonia (NH₃), Thiols (RSH), Dimethylformamide (DMF)
Major Products Formed
Oxidation: 5-Bromo-3-oxo-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Reduction: 5-Bromo-3-hydroxy-3-(2-hydroxypropyl)-1,3-dihydro-2H-indol-2-one
Substitution: 5-Amino-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Scientific Research Applications
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active molecules, including antitumor and analgesic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and carbonyl groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Convolutamydine A: Contains a 4,6-dibromo-3-hydroxyoxindole structural fragment bonded through C-3 to a 2-oxopropyl substituent.
3-Hydroxy-2-oxindole Derivatives: These compounds share the core structure of 3-hydroxy-2-oxindole and exhibit similar biological activities.
Uniqueness
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the bromine atom at the 5th position, which enhances its reactivity and potential for further functionalization. Its structural features make it a valuable intermediate in the synthesis of diverse biologically active compounds.
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOWMKDHNNNHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186612 | |
Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76325-66-1 | |
Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76325-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-oxopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076325661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC294553 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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